Caloxin 2A1 Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Caloxin 2A1 Trifluoroacetate is a peptide plasma membrane Ca2+/Mg2±ATPase inhibitor . It is selective for the plasma membrane Ca2+/Mg2±ATPase over the erythrocyte ghost Mg2± and Na+/K±ATPases and the skeletal muscle sarcoplasmic reticulum Ca2+/Mg2±ATPase .

Synthesis Analysis

Caloxin 2A1 was obtained by screening a random peptide phage display library for binding to the second extracellular domain (exdom 2) of PMCA . The first caloxin 2a1, selected for binding exdom 2, was selective for PMCA .Molecular Structure Analysis

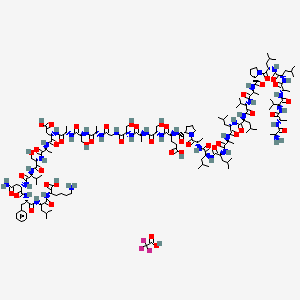

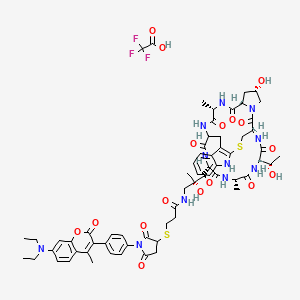

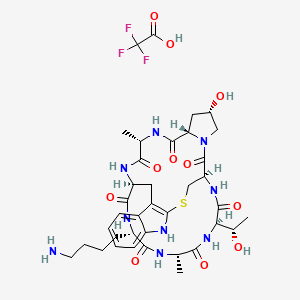

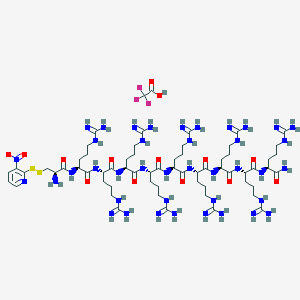

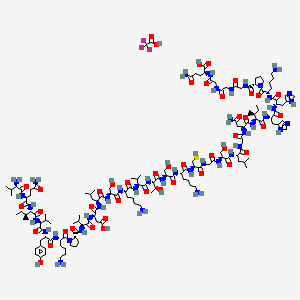

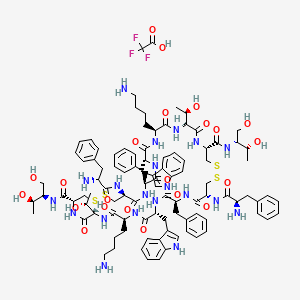

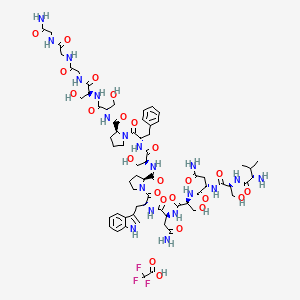

The molecular formula of Caloxin 2A1 Trifluoroacetate is C64H91N19O22 • XCF3COOH . The SMILES representation is also provided .Chemical Reactions Analysis

Caloxin 2A1 inhibits the first step in the forward reaction, i.e., Ca2±dependent formation of the high-energy acylphosphate intermediate from ATP .Physical And Chemical Properties Analysis

The molecular weight of Caloxin 2A1 Trifluoroacetate is 1478.5 . It is a solid and has a solubility of 1 mg/ml in water .Wissenschaftliche Forschungsanwendungen

Cellular and Molecular Biology Applications

Caloxin 2A1 (TFA) is used for cellular and molecular biology applications . It’s a part of the Thermo Scientific Chemicals product portfolio, which is widely used in various biological research fields .

Plasma Membrane Calcium Pump (PMCA) Inhibition

Caloxin 2A1 (TFA) is known as a novel class of selective plasma membrane Ca2+ pump inhibitors . PMCA proteins play a major role in Ca2+ homeostasis and signaling. Caloxin 2A1 (TFA), by selectively inhibiting PMCA, aids in elucidating the physiology of PMCA .

Calcium Homeostasis and Signaling

Caloxins, including Caloxin 2A1 (TFA), can be used to discern the roles of individual PMCA isoforms in Ca2+ homeostasis and signaling . This is crucial as Ca2+ is an important intracellular signaling molecule that controls numerous cellular processes .

Potential Therapeutic Applications

Caloxins may also become clinically useful in cardiovascular diseases, neurological disorders, retinopathy, cancer, and contraception . By selectively inhibiting PMCA, they could potentially alter calcium signaling pathways in these conditions .

Biotechnology Research

Caloxin 2A1 (TFA) is a product of biotechnology research, specifically obtained using screening of phage display library for binding to synthetic exdoms . This highlights its application in the development of novel biotechnological tools .

Wirkmechanismus

Target of Action

Caloxin 2A1 (TFA), also known as Caloxin 2A1 Trifluoroacetate, primarily targets the extracellular plasma membrane Ca2±ATPase (PMCA) . PMCA is a pump that extrudes cellular Ca2+ with a high affinity, playing a major role in Ca2+ homeostasis and signaling .

Mode of Action

Caloxin 2A1 (TFA) acts as a peptide inhibitor of PMCA . . This selective inhibition of PMCA alters the calcium ion concentration within the cell, impacting various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Caloxin 2A1 (TFA) is the calcium signaling pathway . By inhibiting PMCA, Caloxin 2A1 (TFA) disrupts the normal extrusion of cellular Ca2+, leading to changes in intracellular Ca2+ concentrations . This can have downstream effects on numerous cellular processes that are regulated by Ca2+ signaling.

Result of Action

The inhibition of PMCA by Caloxin 2A1 (TFA) leads to changes in intracellular Ca2+ concentrations, which can impact various cellular processes. For example, it has been reported that Caloxin 2A1 (TFA) increases apoptosis in airway smooth muscle cells (ASMCs) .

Safety and Hazards

No special measures are required for handling Caloxin 2A1 Trifluoroacetate . After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints . The product does not generally irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .

Zukünftige Richtungen

Caloxins, including Caloxin 2A1, may become clinically useful in cardiovascular diseases, neurological disorders, retinopathy, cancer, and contraception . Research may unfold in several directions: study of PMCA-isoform specific physiology and pathophysiology, developing PMCA2 and 3 selective caloxins, designing targets based on PMCA protein structure with higher modulatory potential, tissue targeted expression of caloxins, obtaining non-peptide inhibitors by caloxin displacement .

Eigenschaften

IUPAC Name |

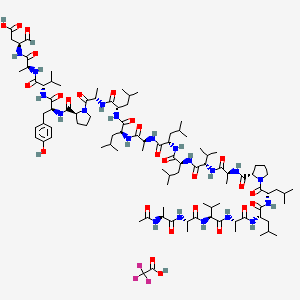

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVYZHSQQMQNOR-HPUWVREWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92F3N19O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1592.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caloxin 2A1 (TFA) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.